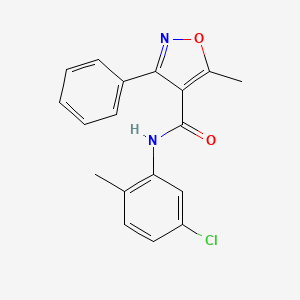![molecular formula C17H20N4O2 B5702426 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Mécanisme D'action
The exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may also modulate the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and physiological effects:
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been extensively studied, which makes it a valuable tool for investigating the biological effects of piperazine derivatives. However, one limitation of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, future research could focus on elucidating the exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine and identifying its molecular targets in the brain.
Méthodes De Synthèse
The synthesis of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate, which is then reacted with piperazine to form 1-(3-methylphenoxy) piperazine. The final step involves the reaction of 1-(3-methylphenoxy) piperazine with pyrimidine-2,4-dione to form 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine.
Applications De Recherche Scientifique
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-4-2-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKRJPKONMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)


![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)